1H-Azepine, 1-(phenylsulfonyl)-
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Overview
Description
1H-Azepine, 1-(phenylsulfonyl)- is a chemical compound with the molecular formula C12H11NO2S and a molecular weight of 233.29 g/mol . This compound is part of the azepine family, characterized by a seven-membered nitrogen-containing ring. The phenylsulfonyl group attached to the azepine ring adds unique chemical properties, making it a compound of interest in various scientific fields .
Preparation Methods
The synthesis of 1H-Azepine, 1-(phenylsulfonyl)- typically involves the reaction of azepine derivatives with phenylsulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonylated product . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
1H-Azepine, 1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Substitution: The phenylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields sulfone derivatives, while reduction produces amine derivatives .
Scientific Research Applications
1H-Azepine, 1-(phenylsulfonyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Azepine, 1-(phenylsulfonyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylsulfonyl group enhances its binding affinity to these targets, leading to inhibition or activation of various biochemical pathways . The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
1H-Azepine, 1-(phenylsulfonyl)- can be compared with other azepine derivatives, such as:
1-(Methylsulfonyl)-2,3,4,7-tetrahydro-1H-azepine: This compound has a similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
1-[(4-Bromophenyl)sulfonyl]-1H-azepine: This derivative contains a bromophenylsulfonyl group, which alters its chemical properties and reactivity.
Hexahydro-1-(4-(phenylazo)phenyl)-1H-azepine: This compound features an azo group, providing different chemical and biological activities.
The uniqueness of 1H-Azepine, 1-(phenylsulfonyl)- lies in its phenylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other azepine derivatives .
Biological Activity
1H-Azepine, 1-(phenylsulfonyl)-, also known as NSC174606, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity through various studies, including case studies and research findings.
- Molecular Formula : C12H11NO2S
- Molecular Weight : 233.29 g/mol
This compound features a sulfonyl group attached to an azepine ring, which may contribute to its biological properties.
Antimicrobial Activity
Research indicates that azepine derivatives, including 1H-Azepine, 1-(phenylsulfonyl)-, exhibit antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains. For instance, a study demonstrated significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range .
Anti-Inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. A notable study investigated its effects on cytokine production in macrophages. Results indicated that treatment with 1H-Azepine, 1-(phenylsulfonyl)- reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent .
Cytotoxicity and Safety Profile
In assessing cytotoxicity, the compound exhibited low toxicity in various cell lines, including SH-SY5Y neuroblastoma cells. LD50 values were reported within the micromolar range, indicating a favorable safety profile for further development .
Structure-Activity Relationship (SAR)
The biological activity of 1H-Azepine, 1-(phenylsulfonyl)- can be influenced by structural modifications. Research into related compounds has shown that alterations in the phenyl group or the sulfonyl moiety can enhance potency against specific biological targets while maintaining acceptable toxicity levels .
Case Study 1: In Vivo Efficacy in Autoimmune Models
A recent investigation assessed the efficacy of a derivative of 1H-Azepine in mouse models of rheumatoid arthritis. The compound demonstrated significant therapeutic effects at lower doses compared to established treatments like GSK2981278. Notably, no adverse effects were observed after two weeks of administration, highlighting its potential as a safe therapeutic option for autoimmune diseases .
Case Study 2: Antibacterial Activity Assessment
Another study focused on evaluating the antibacterial properties of 1H-Azepine against clinical isolates of multidrug-resistant bacteria. The results showed that the compound effectively inhibited bacterial growth and demonstrated synergistic effects when combined with conventional antibiotics, suggesting its potential role in combating antibiotic resistance .
Research Findings Summary Table
Properties
CAS No. |
20646-54-2 |
---|---|
Molecular Formula |
C12H11NO2S |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
1-(benzenesulfonyl)azepine |
InChI |
InChI=1S/C12H11NO2S/c14-16(15,12-8-4-3-5-9-12)13-10-6-1-2-7-11-13/h1-11H |
InChI Key |
NPNLBXIUSDMNFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CN(C=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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